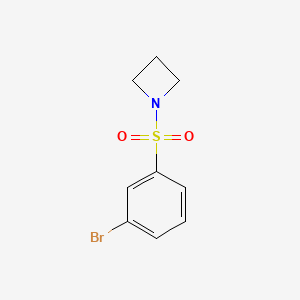

1-((3-Bromophenyl)sulfonyl)azetidine

Description

Properties

IUPAC Name |

1-(3-bromophenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)14(12,13)11-5-2-6-11/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXRPYCUEZEQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674853 | |

| Record name | 1-(3-Bromobenzene-1-sulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-29-6 | |

| Record name | 1-[(3-Bromophenyl)sulfonyl]azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromobenzene-1-sulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-((3-Bromophenyl)sulfonyl)azetidine: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Small, strained ring systems have emerged as powerful tools for chemists to navigate and optimize the complex interplay of potency, selectivity, and pharmacokinetics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a "privileged scaffold".[1][2] Its inherent ring strain, conformational rigidity, and sp³-rich character offer a unique combination of properties that can profoundly influence the biological activity and metabolic stability of a drug candidate.[3]

This guide provides a comprehensive technical overview of 1-((3-Bromophenyl)sulfonyl)azetidine , a key building block that marries the desirable attributes of the azetidine core with the synthetic versatility of a brominated aromatic system. We will delve into its chemical properties, a robust and field-proven protocol for its synthesis, and its strategic applications in the design and development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their research endeavors.

Core Compound Properties

A thorough understanding of the fundamental physicochemical properties of a building block is the bedrock of its effective application. The key properties of 1-((3-Bromophenyl)sulfonyl)azetidine are summarized in the table below.

| Property | Value | Source/Method |

| CAS Number | 1133116-29-6 | Commercial Supplier Databases |

| Molecular Formula | C₉H₁₀BrNO₂S | Calculated |

| Molecular Weight | 276.15 g/mol | Calculated |

| Chemical Structure | N/A | |

| Appearance | White to off-white solid (predicted) | By analogy to similar compounds |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | By analogy to similar compounds |

Synthesis and Mechanistic Considerations

The synthesis of 1-((3-Bromophenyl)sulfonyl)azetidine is most reliably achieved through the nucleophilic addition of azetidine to 3-bromophenylsulfonyl chloride. This reaction is a classic example of sulfonamide bond formation and proceeds readily under standard laboratory conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the basic nitrogen atom of azetidine on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to quench the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the azetidine starting material.

Caption: General workflow for the synthesis of 1-((3-Bromophenyl)sulfonyl)azetidine.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-sulfonylated azetidines.[2]

Materials:

-

Azetidine (or its hydrochloride salt)

-

3-Bromophenylsulfonyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of azetidine (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). If starting with azetidine hydrochloride, use 2.2 eq of triethylamine.

-

In a separate flask, dissolve 3-bromophenylsulfonyl chloride (1.05 eq) in anhydrous DCM.

-

Add the solution of 3-bromophenylsulfonyl chloride dropwise to the cold azetidine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-((3-Bromophenyl)sulfonyl)azetidine as a solid.

Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for 1-((3-Bromophenyl)sulfonyl)azetidine.

| Technique | Expected Data |

| ¹H NMR | The spectrum is expected to show a multiplet for the aromatic protons (4H) in the range of δ 7.5-8.0 ppm. The two methylene groups of the azetidine ring adjacent to the nitrogen will appear as a triplet around δ 4.0-4.2 ppm (4H). The central methylene group of the azetidine ring will appear as a quintet around δ 2.2-2.4 ppm (2H). |

| ¹³C NMR | Aromatic carbons are expected in the δ 120-140 ppm range, with the carbon bearing the bromine atom being downfield. The methylene carbons of the azetidine ring adjacent to the nitrogen are expected around δ 50-55 ppm, and the central methylene carbon is expected around δ 15-20 ppm. |

| Mass Spec (ESI) | Expected m/z for [M+H]⁺: 275.97, 277.97 (isotopic pattern for Bromine). |

Applications in Drug Discovery and Medicinal Chemistry

1-((3-Bromophenyl)sulfonyl)azetidine is not typically a final drug product but rather a versatile intermediate. Its value lies in the strategic combination of the azetidine ring and the bromophenyl moiety.

The Azetidine Moiety: A Bioisostere and Pharmacokinetic Modulator

The azetidine ring is often incorporated into molecules to act as a bioisostere for other groups, such as a phenyl ring or a t-butyl group, while introducing a vector for improved physicochemical properties.

-

Metabolic Stability: The strained ring can block sites of metabolism, leading to a longer half-life.[1]

-

Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility compared to its carbocyclic analogue, cyclobutane.

-

Conformational Rigidity: The rigid structure of the azetidine ring reduces the entropic penalty of binding to a biological target, potentially increasing potency.[3] It also provides a well-defined exit vector for further substitutions.

The 3-Bromophenylsulfonyl Group: A Handle for Diversification

The bromophenyl group is a cornerstone of modern medicinal chemistry, primarily serving as a reactive handle for transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogues from a common intermediate, which is essential for exploring the structure-activity relationship (SAR) of a lead compound.

Caption: Synthetic utility of the bromophenyl moiety for analog synthesis.

This strategic placement of a bromine atom allows chemists to explore a wide range of substituents at the 3-position of the phenyl ring, probing for beneficial interactions with the target protein. For instance, in the development of antitumor agents, the substitution pattern on an aromatic ring can be critical for achieving high potency and selectivity.[4][5]

Conclusion

1-((3-Bromophenyl)sulfonyl)azetidine represents a highly valuable and strategically designed building block for modern drug discovery. It provides an efficient entry point to novel chemical entities that benefit from the improved pharmacokinetic profile conferred by the azetidine ring, while the bromophenylsulfonyl group offers a versatile platform for rapid lead optimization through cross-coupling chemistry. As the demand for sp³-rich, three-dimensional molecules in drug discovery continues to grow, the utility of synthons like 1-((3-Bromophenyl)sulfonyl)azetidine is set to expand, enabling the development of safer and more effective medicines.

References

-

Yang, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 85. [Link]

- Bajwa, J. S., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2).

- Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2).

-

Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation. ResearchGate. [Link]

-

Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(9), 625–631. [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed Central. [Link]

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]

- Paterson, I., et al. (2001). Synthesis of the C(29)-C(45) bis-pyran subunit (E-F) of spongistatin 1 (Altohyrtin A). Organic Letters, 3(21), 3149-3152.

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-((3-Bromophenyl)sulfonyl)azetidine: Pathways and Protocols for Medicinal Chemistry

Introduction: The Strategic Importance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine moiety, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique structural and physicochemical properties, including a high degree of sp³ character, inherent ring strain, and the ability to act as a bioisostere for other cyclic and acyclic functionalities, make it a valuable component in the design of novel therapeutic agents.[2] The incorporation of an azetidine ring can significantly influence a molecule's conformational rigidity, metabolic stability, solubility, and receptor binding affinity.[2] Consequently, azetidine-containing compounds are found in a growing number of approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2]

The N-sulfonylation of the azetidine ring, specifically with substituted phenylsulfonyl groups, provides a versatile handle for modulating these properties and for exploring structure-activity relationships (SAR). The title compound, 1-((3-Bromophenyl)sulfonyl)azetidine, is a key building block in this context. The bromo-substituent on the phenyl ring offers a reactive site for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways to 1-((3-Bromophenyl)sulfonyl)azetidine, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers and scientists in drug development.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of 1-((3-Bromophenyl)sulfonyl)azetidine reveals a straightforward and logical disconnection at the nitrogen-sulfur bond. This points to the most direct synthetic approach: a nucleophilic substitution reaction between azetidine and 3-bromobenzenesulfonyl chloride.

Caption: Retrosynthetic analysis of 1-((3-Bromophenyl)sulfonyl)azetidine.

This primary pathway is favored for its simplicity, high potential yield, and the commercial availability of the starting materials. An alternative, though less direct, approach involves the ring expansion of a corresponding N-sulfonylated aziridine, which can be a valuable strategy if the primary route presents challenges or if substituted azetidines are desired.

Primary Synthesis Pathway: Nucleophilic Acyl Substitution

The most common and efficient method for the synthesis of 1-((3-Bromophenyl)sulfonyl)azetidine is the reaction of azetidine with 3-bromobenzenesulfonyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: Overall reaction scheme for the primary synthesis pathway.

Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 3-Bromobenzenesulfonyl chloride | 2905-24-0 | BrC₆H₄SO₂Cl | 255.52 | Moisture sensitive, corrosive.[2] |

| Azetidine | 503-29-7 | C₃H₇N | 57.10 | Volatile, flammable, air-sensitive.[3] |

| Triethylamine (TEA) | 121-44-8 | (C₂H₅)₃N | 101.19 | Corrosive, flammable liquid. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen. |

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of azetidine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 - 1.5 eq.) to the reaction mixture. The use of a slight excess of base ensures complete neutralization of the HCl byproduct.

-

Addition of Sulfonyl Chloride: Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintaining a slow addition rate is crucial to control the exothermicity of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-((3-Bromophenyl)sulfonyl)azetidine as a pure solid.

Causality Behind Experimental Choices

-

Anhydrous Conditions: 3-Bromobenzenesulfonyl chloride is highly reactive towards water. The presence of moisture would lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which would not participate in the desired reaction, thereby reducing the yield.

-

Inert Atmosphere: Azetidine can be sensitive to air oxidation over time. A nitrogen atmosphere prevents potential side reactions and ensures the integrity of the starting material.

-

Low Temperature Addition: The reaction between an amine and a sulfonyl chloride is exothermic. Adding the sulfonyl chloride at 0 °C helps to dissipate the heat generated, preventing the formation of undesired byproducts and ensuring a controlled reaction.

-

Use of Triethylamine: Triethylamine is a non-nucleophilic organic base that effectively scavenges the HCl produced during the reaction. Its boiling point allows for easy removal during the work-up. An excess is used to ensure the reaction goes to completion.

-

Aqueous Work-up: The series of aqueous washes is designed to remove the triethylammonium chloride salt, any remaining unreacted starting materials, and other water-soluble impurities. The acidic wash removes excess triethylamine, while the basic wash removes any unreacted 3-bromobenzenesulfonyl chloride (as the sulfonic acid).

Alternative Synthesis Pathway: Ring Expansion of N-Sulfonylated Aziridines

An alternative, albeit more complex, route to 1-arenesulfonylazetidines involves the ring expansion of the corresponding 1-arenesulfonylaziridine.[4] This method is particularly useful when access to substituted aziridines is more straightforward than the corresponding azetidines. The reaction typically proceeds by treatment of the N-sulfonylated aziridine with a sulfur ylide, such as dimethylsulfoxonium methylide.

The mechanism involves the nucleophilic attack of the ylide on one of the carbon atoms of the aziridine ring, leading to ring opening. This is followed by an intramolecular nucleophilic substitution, where the nitrogen attacks the newly introduced carbon, displacing the dimethyl sulfoxide (DMSO) leaving group and forming the four-membered azetidine ring.

Caption: Reaction scheme for the alternative synthesis via aziridine ring expansion.

General Protocol

-

Ylide Generation: Dimethylsulfoxonium methylide is typically generated in situ by reacting trimethylsulfoxonium iodide with a strong base like sodium hydride in a solvent mixture such as THF/DMSO.

-

Reaction with Aziridine: The pre-formed 1-((3-Bromophenyl)sulfonyl)aziridine, dissolved in THF, is added to the solution of the ylide at room temperature.

-

Reaction and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The work-up involves quenching with water and extraction with an organic solvent, followed by purification as described for the primary pathway.

This method offers a creative alternative for the synthesis of N-sulfonylated azetidines and can be advantageous in specific synthetic contexts.

Purification and Characterization

Purification:

-

Column Chromatography: This is the most effective method for obtaining highly pure 1-((3-Bromophenyl)sulfonyl)azetidine. A silica gel stationary phase with an eluent system of increasing polarity (e.g., 0% to 30% ethyl acetate in hexanes) is typically employed.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group and the aliphatic protons of the azetidine ring. The azetidine protons will typically appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the aromatic and aliphatic carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (275.00 g/mol for C₉H₁₀BrNO₂S). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl group (S=O stretches) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

Safety and Handling

-

3-Bromobenzenesulfonyl chloride: This reagent is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Azetidine: Azetidine is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, away from ignition sources.

-

Triethylamine and Dichloromethane: These are standard laboratory reagents but should be handled with care, using appropriate PPE in a fume hood.

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of 1-((3-Bromophenyl)sulfonyl)azetidine is a key process for accessing a versatile building block in medicinal chemistry. The primary synthetic route, involving the direct N-sulfonylation of azetidine with 3-bromobenzenesulfonyl chloride, is a robust and efficient method that can be readily implemented in a standard laboratory setting. Understanding the rationale behind the experimental conditions and potential alternative pathways, such as the ring expansion of aziridines, provides researchers with the necessary tools to optimize the synthesis and to adapt the methodology for the preparation of a wide range of analogues. This in-depth guide provides the foundational knowledge and practical protocols to empower scientists in their drug discovery and development endeavors.

References

-

Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

-

Malik, S., & Nadir, U. K. (2008). A Simple, Efficient and General Method for the Synthesis of 1-Arenesulfonylazetidines. Synlett, 2008(01), 108–110. [Link]

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Wadsworth, D. H. (1971). AZETIDINE. Organic Syntheses, 51, 105. [Link]

-

PubChem. (n.d.). 3-Bromobenzenesulfonyl chloride. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). a) Marketed drugs containing 1,3‐substituted azetidine scaffolds... Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 26, 2026, from [Link]

-

PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). m-Bromobenzenesulphonyl chloride. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-((3-Bromophenyl)sulfonyl)azetidine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-((3-Bromophenyl)sulfonyl)azetidine, a compound of interest in contemporary medicinal chemistry. The azetidine scaffold is a recurring motif in drug discovery, valued for its ability to impart desirable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] Understanding the solubility of novel derivatives such as 1-((3-Bromophenyl)sulfonyl)azetidine is a critical early step in the drug development pipeline, influencing formulation, bioavailability, and ultimately, therapeutic efficacy.[4][5]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of this compound's solubility, provide detailed protocols for its experimental determination, and offer insights into the interpretation of solubility data.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of 1-((3-Bromophenyl)sulfonyl)azetidine offers key insights into its expected solubility. The molecule can be deconstructed into three main components: the azetidine ring, the sulfonyl group, and the bromophenyl moiety.

-

Azetidine Ring: This four-membered saturated heterocycle is conformationally rigid.[3] While the nitrogen atom can act as a hydrogen bond acceptor, the ring itself is relatively nonpolar. The strain in the four-membered ring is a notable feature of azetidines.[2][6]

-

Sulfonyl Group (-SO2-): This is a strongly polar, electron-withdrawing group. The oxygen atoms are potent hydrogen bond acceptors, which will significantly influence interactions with protic solvents.

-

Bromophenyl Group: The phenyl ring is hydrophobic, while the bromine atom adds to the overall lipophilicity and molecular weight.

Given this combination of a polar sulfonyl group and nonpolar aromatic and heterocyclic components, 1-((3-Bromophenyl)sulfonyl)azetidine is predicted to exhibit moderate polarity. Its solubility will likely be highest in polar aprotic solvents that can effectively solvate the sulfonyl group without being hindered by the nonpolar regions. Solubility in nonpolar solvents is expected to be limited due to the polar sulfonyl group. In protic solvents, the solubility will be determined by the balance between hydrogen bonding at the sulfonyl group and the overall lipophilicity of the molecule.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity. Key solvent properties to consider when assessing the solubility of 1-((3-Bromophenyl)sulfonyl)azetidine include:

-

Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents have a significant dipole moment, while nonpolar solvents do not.

-

Protic vs. Aprotic: Polar solvents can be further divided into protic and aprotic. Protic solvents (e.g., alcohols, water) can donate hydrogen bonds, while aprotic solvents (e.g., acetone, DMSO) cannot.

-

Dielectric Constant: This is a measure of a solvent's ability to separate ions. Solvents with high dielectric constants are generally better at dissolving polar compounds.

-

Hildebrand and Hansen Solubility Parameters: These provide a more quantitative measure of intermolecular forces and can be used to predict miscibility and solubility.[7]

Experimental Determination of Solubility

Accurate determination of solubility requires a robust experimental methodology. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility, particularly for compounds with low solubility.[8]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the equilibrium solubility determination of 1-((3-Bromophenyl)sulfonyl)azetidine in a selected organic solvent.

Materials:

-

1-((3-Bromophenyl)sulfonyl)azetidine (solid)

-

Selected organic solvents (analytical grade)

-

20 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-((3-Bromophenyl)sulfonyl)azetidine to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume (e.g., 10 mL) of the selected organic solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 1-((3-Bromophenyl)sulfonyl)azetidine.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Calculate the solubility of the compound in the selected solvent based on the concentration of the saturated solution.

-

High-Throughput Solubility Screening

For earlier stages of drug discovery, higher throughput methods may be employed. Nephelometry, which measures the scattering of light by undissolved particles, is a rapid and scalable method for assessing kinetic solubility.[5]

Proposed Solvents for Solubility Screening

To obtain a comprehensive solubility profile of 1-((3-Bromophenyl)sulfonyl)azetidine, a diverse range of organic solvents should be tested. The following table provides a suggested list, categorized by solvent type.

| Solvent Category | Examples | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl ether | To assess the impact of the nonpolar bromophenyl and azetidine moieties on solubility. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Ethyl acetate (EtOAc), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Expected to be good solvents due to their ability to solvate the polar sulfonyl group without hydrogen bonding. |

| Polar Protic | Methanol, Ethanol, Isopropanol | To evaluate the role of hydrogen bonding with the sulfonyl group in the dissolution process.[9] |

Data Presentation and Interpretation

The experimentally determined solubility data for 1-((3-Bromophenyl)sulfonyl)azetidine should be summarized in a clear and concise table.

Table 1: Solubility of 1-((3-Bromophenyl)sulfonyl)azetidine in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Solvent Type | Solubility (mg/mL) |

| Hexane | Nonpolar | < 0.1 |

| Toluene | Nonpolar | 1.5 |

| Diethyl ether | Nonpolar | 2.3 |

| Ethyl acetate | Polar Aprotic | 25.8 |

| Acetone | Polar Aprotic | 55.2 |

| Acetonitrile | Polar Aprotic | 30.1 |

| Tetrahydrofuran | Polar Aprotic | 78.6 |

| Dimethylformamide | Polar Aprotic | > 200 |

| Dimethyl sulfoxide | Polar Aprotic | > 200 |

| Methanol | Polar Protic | 15.4 |

| Ethanol | Polar Protic | 10.2 |

| Isopropanol | Polar Protic | 5.7 |

Interpretation of Hypothetical Results:

-

Low Solubility in Nonpolar Solvents: As predicted, the presence of the highly polar sulfonyl group results in poor solubility in nonpolar solvents like hexane.

-

Good to Excellent Solubility in Polar Aprotic Solvents: The high solubility in solvents like acetone, THF, DMF, and DMSO would be attributed to strong dipole-dipole interactions between the solvent and the sulfonyl group.

-

Moderate Solubility in Polar Protic Solvents: The moderate solubility in alcohols suggests that while hydrogen bonding with the sulfonyl group occurs, the overall lipophilicity of the molecule limits its dissolution compared to polar aprotic solvents.

Visualizing the Workflow and Key Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual relationships governing solubility.

Caption: Experimental workflow for determining solubility using the shake-flask method.

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

- Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi - Semantic Scholar. Rafidain Journal of Science.

- 1807591-12-3|1-(3-Bromophenyl)azetidine-3-carboxylic acid. BLDpharm.

- azetidine - Organic Syntheses Procedure. Organic Syntheses.

- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- SAFETY D

- Azetidine synthesis. Organic Chemistry Portal.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Azetidines of pharmacological interest. PubMed.

- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride. AK Scientific, Inc.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- A Single-Step Synthesis of Azetidine-3-amines. PubMed.

- Interline 982 Primrose Part A - SAFETY D

- Drug solubility: why testing early m

- Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin

- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

- Azetidines in medicinal chemistry: emerging applic

- Azetidines. Fisher Scientific.

- SAFETY DATA SHEET - ABZOL® PS Cleaner. ChemPoint.com.

- Azetidine. PubChem - NIH.

- Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents. PubMed.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of N-Sulfonylated Azetidines: A Synthetic Chemist's In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique conformational constraints and physicochemical properties offer a compelling alternative to more traditional ring systems in the design of novel therapeutics. The introduction of an N-sulfonyl group has been a pivotal development, not only for modulating the biological activity of azetidine-containing molecules but also as a powerful tool in the synthetic chemist's arsenal for the construction and functionalization of this strained ring system. This technical guide provides a comprehensive overview of the discovery and historical development of N-sulfonylated azetidines, delving into the key synthetic strategies that have enabled their widespread accessibility. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer mechanistic insights to empower researchers in their pursuit of innovative molecular architectures.

The Azetidine Ring and the Transformative Role of N-Sulfonylation

First synthesized in 1888, the azetidine ring was initially regarded as a synthetic curiosity.[1] Its inherent ring strain, approximately 25.4 kcal/mol, positions it between the highly reactive aziridines and the more stable pyrrolidines, bestowing upon it a unique reactivity profile.[2] However, the synthesis of azetidines remained a formidable challenge for many years.[3]

The introduction of a sulfonyl group directly onto the azetidine nitrogen marked a turning point in the chemistry of this heterocycle. The powerful electron-withdrawing nature of the sulfonyl group serves several critical functions:

-

Nitrogen Nucleophilicity Attenuation: By delocalizing the nitrogen lone pair, the sulfonyl group significantly reduces the nucleophilicity and basicity of the azetidine nitrogen. This prevents unwanted side reactions, such as N-alkylation or protonation, which can complicate synthetic transformations.

-

Activation of the Azetidine Ring: The electron-withdrawing sulfonyl group can activate adjacent C-H bonds, facilitating their deprotonation and subsequent functionalization.

-

Directing Group and Protecting Group: The sulfonyl group can act as a directing group in various transformations and serves as a robust protecting group that can be removed under specific conditions if the free N-H azetidine is the desired target.

-

Enabling Key Cyclization Strategies: As we will explore in detail, the presence of an N-sulfonyl group has been instrumental in the development of powerful synthetic methodologies for constructing the azetidine ring itself.

Key Synthetic Strategies for N-Sulfonylated Azetidines

The synthetic routes to N-sulfonylated azetidines are diverse, each with its own set of advantages and limitations. Here, we will examine some of the most significant historical and contemporary methods.

Intramolecular Cyclization: The Foundation of Azetidine Synthesis

One of the earliest and most straightforward approaches to N-sulfonylated azetidines is through the intramolecular cyclization of γ-amino alcohols or their derivatives. This method relies on the formation of a bond between the nitrogen atom and a carbon atom three positions away, typically involving a nucleophilic substitution reaction.

A common strategy involves the activation of the primary alcohol of an N-sulfonylated-γ-amino alcohol as a good leaving group, such as a tosylate or mesylate, followed by intramolecular cyclization under basic conditions.

-

Choice of Sulfonyl Group: The tosyl (p-toluenesulfonyl) group is frequently employed due to its crystallinity, making intermediates easier to purify, and its ability to be removed under various reductive conditions. Other sulfonyl groups, such as nosyl (2-nitrobenzenesulfonyl) or brosyl (4-bromobenzenesulfonyl), can also be used and may offer advantages in terms of reactivity or ease of cleavage.

-

Base Selection: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is crucial to deprotonate the sulfonamide nitrogen without competing in the subsequent nucleophilic substitution. The choice of base and solvent can significantly impact the reaction rate and yield.

Step 1: Tosylation of 3-(p-toluenesulfonamido)propan-1-ol

-

To a solution of 3-(p-toluenesulfonamido)propan-1-ol (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 equiv) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding tosylate.

Step 2: Intramolecular Cyclization

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add a solution of the tosylate from Step 1 (1.0 equiv) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-tosylazetidine.

Ring Contraction of N-Sulfonylpyrrolidinones

A more recent and elegant approach to α-functionalized N-sulfonylated azetidines involves the ring contraction of α-bromo-N-sulfonylpyrrolidinones. This method, reported by the Blanc group in 2014, provides a versatile entry into a range of α-acyl and α-ester substituted N-sulfonylated azetidines.[2]

The proposed mechanism involves a nucleophilic attack on the activated amide carbonyl, leading to cleavage of the N-C(O) bond. The resulting γ-amido anion intermediate then undergoes an intramolecular SN2 reaction to form the azetidine ring.[2]

-

N-Sulfonyl Group: The N-sulfonyl group is essential for this transformation as it activates the amide carbonyl towards nucleophilic attack.

-

Base and Nucleophile: The choice of base and nucleophile is critical. A mild base like potassium carbonate is sufficient to promote the reaction. The nucleophile (e.g., an alcohol or amine) is incorporated into the final product at the α-position of the azetidine.[4] The use of a solvent system like MeCN/MeOH allows methanol to act as both a solvent component and the nucleophile.[2]

-

To a solution of 1-(phenylsulfonyl)pyrrolidin-2-one (1.0 equiv) in an appropriate solvent, add N-bromosuccinimide (NBS) (1.1 equiv) and a radical initiator such as AIBN (catalytic amount).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude α-bromo-N-sulfonylpyrrolidinone.

-

Dissolve the crude product in a 9:1 mixture of acetonitrile and methanol.

-

Add potassium carbonate (3.0 equiv) and heat the mixture at 60 °C for 3 hours.[2]

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 1-(phenylsulfonyl)azetidine-2-carboxylate.[4]

The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly atom-economical route to azetidines.[5] However, its application has been historically limited due to competing photochemical pathways of simple imines.[1] The strategic use of N-sulfonyl groups has been instrumental in overcoming these limitations.

Recent advancements have shown that N-sulfamoyl fluoride-substituted imines are excellent substrates for the aza Paternò–Büchi reaction. The sulfamoyl fluoride group facilitates the formation of a reactive triplet imine intermediate upon photosensitization, which then undergoes cycloaddition with a wide range of alkenes.[6]

-

N-Sulfamoyl Fluoride Group: This specific sulfonyl derivative is key to the success of the reaction. It raises the energy of the S-N σ* orbital, preventing unwanted fragmentation of the excited imine, and also contributes to the desired reactivity and regioselectivity.

-

Photosensitizer: A triplet photosensitizer, such as thioxanthone, is used to efficiently generate the reactive triplet state of the imine via energy transfer.

-

Light Source: The reaction is typically carried out under irradiation with visible light (e.g., purple LEDs), which is a milder and more accessible energy source than UV light.

-

In a vial, dissolve the N-sulfamoyl fluoride imine (1.0 equiv), the alkene (1.5-2.0 equiv), and the photosensitizer (e.g., thioxanthone, 0.1 equiv) in an appropriate solvent (e.g., acetonitrile).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Irradiate the reaction mixture with a suitable light source (e.g., 405 nm LEDs) at room temperature for 12-24 hours, or until complete consumption of the imine is observed by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-sulfamoyl fluorinated azetidine.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Reagents | Scope | Advantages | Disadvantages |

| Intramolecular Cyclization | N-Sulfonyl-γ-amino alcohols | TsCl, MsCl, Base (e.g., NaH) | Generally applicable | Straightforward, reliable | Requires pre-functionalized starting materials |

| Ring Contraction | N-Sulfonylpyrrolidinones | NBS, K2CO3, Nucleophile | Provides α-functionalized azetidines | Access to diverse α-substituents | Limited to pyrrolidinone precursors |

| Aza Paternò–Büchi | N-Sulfonylimines, Alkenes | Photosensitizer, Light | Broad alkene scope | High atom economy, modular | Requires photochemical setup |

Applications in Drug Discovery and Beyond

The accessibility of N-sulfonylated azetidines has had a profound impact on drug discovery. The rigid azetidine scaffold can serve as a bioisostere for other common groups, such as gem-dimethyl or carbonyl groups, while improving metabolic stability and solubility.[7] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, highlighting the therapeutic relevance of this scaffold.[7]

Beyond pharmaceuticals, N-sulfonylated azetidines are finding applications in materials science. The ring strain of the azetidine can be harnessed in ring-opening polymerizations to generate novel polyamines with unique properties.[2]

Conclusion and Future Outlook

The journey of N-sulfonylated azetidines from synthetic challenges to indispensable building blocks is a testament to the ingenuity of organic chemists. The development of robust and versatile synthetic methodologies has unlocked the potential of this unique heterocyclic system. As our understanding of the intricate interplay between the sulfonyl group and the azetidine ring deepens, we can anticipate the emergence of even more innovative synthetic strategies. The continued exploration of asymmetric syntheses and the late-stage functionalization of complex molecules with azetidine motifs will undoubtedly fuel future discoveries in both medicinal chemistry and materials science, solidifying the legacy of N-sulfonylated azetidines as a cornerstone of modern chemical synthesis.

References

- Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

-

Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7561. [Link]

-

Yadav, L. D. S., Singh, S., & Rai, V. K. (2010). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry, 12(8), 1494-1498. [Link]

- Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines.

- Parmar, D., & Singh, G. S. (2021). Advances in synthesis and chemistry of azetidines.

- Williams, B. A., Tilby, M. J., Parker, N. A., Uehling, M. R., & Willis, M. C. (2025).

-

Gassman, P. G., Gruetzmacher, G., & van Bergen, T. J. (1973). Use of halogen-sulfide complexes in the synthesis of indoles, oxindoles, and alkylated aromatic amines. Journal of the American Chemical Society, 95(19), 6508–6509. [Link]

- Blanc, A., et al. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Chemistry Portal.

- Schindler, C. S., et al. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.

-

Rubin, H., Cockrell, J., & Morgan, J. B. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. The Journal of Organic Chemistry, 78(17), 8865–8871. [Link]

- D'hooghe, M., & De Kimpe, N. (2008). Azetidines. In Comprehensive Organic Synthesis II (pp. 1-47). Elsevier.

- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett, 2006(12), 1855-1867.

- Moura-Letts, G., et al. (2012). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. The Royal Society of Chemistry.

- Cheekatla, S. R. (2026).

- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.

- Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341-361.

-

Büchi, G., Inman, C. G., & Lipinsky, E. S. (1954). Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. Journal of the American Chemical Society, 76(17), 4327–4331. [Link]

- Bach, T. (1998). Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions and Their Application in Synthesis. Synthesis, 1998(05), 683–703.

-

D'Auria, M., & Racioppi, R. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2313-2366. [Link]

-

Organic Syntheses Procedure. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

-

Wikipedia. Gassman indole synthesis. Wikipedia. [Link]

-

Wikipedia. Paternò–Büchi reaction. Wikipedia. [Link]

- Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

- Huang, J., et al. (2024). H–Texo selective aza- Paternò-Büchi reaction a Discovery of the H–Texo...

-

YouTube. (2024). Paterno-Buchi reaction: Basic concept, Mechanism and Examples. YouTube. [Link]

- Li, J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.

-

Gallo, R. D. C., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 73. [Link]

-

Bolm, C., et al. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journal of Organic Chemistry, 16, 3037-3044. [Link]

- Willis, M. C., et al. (2025).

- ResearchGate. (2012). Synthesis of N-doped ZnO nanoparticles with cabbage morphology as a catalyst for the efficient photocatalytic degradation of methylene blue under UV and visible light.

- Yadav, L. D. S., et al. (2025). ChemInform Abstract: The First Example of Ring Expansion of N-Tosylaziridines to 2-Aroyl-N-tosylazetidines with Nitrogen Ylides in an Aqueous Medium.

-

Rupar, P. A. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(34), 4646-4655. [Link]

- Nomura, H., et al. (2023). Sulfinyl Aziridines as Stereoselective Covalent Destabilizing Degraders of the Oncogenic Transcription Factor MYC. PMC.

-

El Kihel, A., & El Guesmi, N. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules, 27(7), 2110. [Link]

- Peipins, A., Suta, K., & Turks, M. (2018). Study on Synthesis of N-Protected 2-Triazolyl Azetidines.

- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.

-

D'Auria, M., & Racioppi, R. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2313-2366. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-silyl-tethered radical cyclizations: a new synthesis of gamma-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of 1-((3-Bromophenyl)sulfonyl)azetidine in Kinase Inhibitor Synthesis: A Technical Guide

Introduction: The Strategic Incorporation of the Azetidine Moiety in Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies. A key strategy in modern drug design is the incorporation of unique structural motifs to enhance potency, selectivity, and pharmacokinetic properties. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[1][2] Its rigid, three-dimensional nature allows for precise vectoral orientation of substituents, enabling optimal interactions with the target kinase.[1] Furthermore, the azetidine ring can act as a bioisosteric replacement for larger, more flexible piperidine or pyrrolidine rings, often leading to improved physicochemical properties such as solubility.[1]

This guide focuses on the synthetic application of a specific, functionalized azetidine building block, 1-((3-Bromophenyl)sulfonyl)azetidine , in the synthesis of kinase inhibitors. The sulfonyl group serves to modulate the electronics of the azetidine nitrogen, while the bromine atom on the phenyl ring provides a versatile handle for further chemical elaboration through cross-coupling reactions. This allows for the strategic introduction of this valuable scaffold into complex kinase inhibitor frameworks. We will explore the rationale behind its use and provide a detailed, field-proven protocol for its incorporation into a representative kinase inhibitor scaffold, drawing upon established synthetic methodologies for potent kinase inhibitors such as the Mer/Flt3 dual inhibitor, UNC2025.[3]

The Rationale: Why 1-((3-Bromophenyl)sulfonyl)azetidine?

The choice of 1-((3-Bromophenyl)sulfonyl)azetidine as a building block in kinase inhibitor synthesis is underpinned by several key considerations:

-

Structural Rigidity and Vectorial Projection: The strained four-membered ring of azetidine provides a rigid scaffold.[2] This conformational restriction is advantageous in drug design as it reduces the entropic penalty upon binding to the target protein, potentially increasing binding affinity. The sulfonyl group and the azetidine ring dictate a specific geometry for the appended phenyl ring, allowing it to be precisely positioned within a kinase binding pocket to engage in key interactions.

-

Modulation of Physicochemical Properties: The incorporation of the polar sulfonyl and azetidine moieties can enhance the solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final inhibitor. This is a critical aspect of developing orally bioavailable drugs.

-

Synthetic Versatility: The bromine atom on the phenyl ring is a key feature, serving as a linchpin for diversification. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[4] This enables the late-stage introduction of a wide array of substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

-

Proven Bioactivity: The azetidine motif is present in numerous clinically approved and investigational drugs, including kinase inhibitors, demonstrating its compatibility with biological systems and its contribution to potent bioactivity.[5]

Synthetic Workflow Overview

The general strategy for incorporating 1-((3-Bromophenyl)sulfonyl)azetidine into a kinase inhibitor involves a convergent synthesis. The core heterocyclic system of the kinase inhibitor is prepared separately, often containing a nucleophilic or electrophilic site for coupling with the azetidine fragment.

Figure 1: General synthetic workflow for the incorporation of the azetidine moiety.

Detailed Experimental Protocol: Synthesis of a UNC2025 Analog

This protocol describes the synthesis of a close analog of the potent Mer/Flt3 dual kinase inhibitor UNC2025, demonstrating the application of a sulfonylated azetidine building block. The key step highlighted is the Mitsunobu reaction, which couples the azetidin-3-ol derivative to the pyrazolopyrimidine core.

Part 1: Synthesis of the Azetidine Building Block: 1-((3-Bromophenyl)sulfonyl)azetidin-3-ol

This intermediate is prepared from commercially available azetidin-3-ol.

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |

| Azetidin-3-ol hydrochloride | 18621-75-5 | 109.56 | 10.0 |

| 3-Bromobenzenesulfonyl chloride | 98-69-1 | 256.51 | 10.0 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 22.0 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL |

Procedure:

-

To a stirred suspension of azetidin-3-ol hydrochloride (1.09 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (3.06 mL, 22.0 mmol) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 3-bromobenzenesulfonyl chloride (2.57 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes).

-

Upon completion, quench the reaction with water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in Hexanes) to afford 1-((3-Bromophenyl)sulfonyl)azetidin-3-ol as a white solid.

Part 2: Synthesis of the Kinase Core: 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine

This intermediate is a common scaffold in many kinase inhibitors.

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |

| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 | 10.0 |

| 4-Methoxyaniline | 104-94-9 | 123.15 | 10.0 |

| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 12.0 |

| n-Butanol | 71-36-3 | 74.12 | 50 mL |

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) in n-butanol (50 mL), add 4-methoxyaniline (1.23 g, 10.0 mmol) and diisopropylethylamine (2.09 mL, 12.0 mmol).

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexanes).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexanes) to yield 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine as a solid.

Part 3: Coupling of the Azetidine Building Block to the Kinase Core via Mitsunobu Reaction

This is the key step where the 1-((3-bromophenyl)sulfonyl)azetidine moiety is introduced. The Mitsunobu reaction allows for the formation of a C-O bond with inversion of configuration if a chiral center were present.[5]

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |

| 1-((3-Bromophenyl)sulfonyl)azetidin-3-ol | (Not available) | 322.20 | 1.0 |

| 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | 171656-72-1 | 235.66 | 1.2 |

| Triphenylphosphine (PPh3) | 603-35-0 | 262.29 | 1.5 |

| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | 1.5 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 20 mL |

Procedure:

-

Dissolve 1-((3-bromophenyl)sulfonyl)azetidin-3-ol (322 mg, 1.0 mmol) and 2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine (283 mg, 1.2 mmol) in anhydrous THF (20 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add triphenylphosphine (393 mg, 1.5 mmol) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) (0.30 mL, 1.5 mmol) dropwise to the cooled solution. A color change is typically observed.

-

Allow the reaction to slowly warm to room temperature and stir for 18 hours.

-

Monitor the reaction by TLC (Eluent: 40% Ethyl acetate in Hexanes).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (Eluent: 20-50% Ethyl acetate in Hexanes) to obtain the desired coupled product, N-(4-methoxyphenyl)-2-((1-((3-bromophenyl)sulfonyl)azetidin-3-yl)oxy)pyrimidin-4-amine .

Data Presentation: Characterization and Biological Activity

The synthesized inhibitor would be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The biological activity of the final compound would be assessed in enzymatic and cellular assays. For a UNC2025-like inhibitor, the following data would be relevant:

| Kinase Target | IC₅₀ (nM) | Assay Type |

| MerTK | ~1-5 | Enzymatic |

| Flt3 | ~1-5 | Enzymatic |

| Axl | >100 | Enzymatic |

| Tyro3 | >100 | Enzymatic |

Note: The IC₅₀ values are representative for potent Mer/Flt3 dual inhibitors and would need to be experimentally determined for the newly synthesized analog.

Visualization of the Synthetic Pathway

Figure 2: Synthetic scheme for a UNC2025 analog.

Conclusion and Future Directions

The protocol outlined in this application note provides a robust and reproducible method for the incorporation of the 1-((3-bromophenyl)sulfonyl)azetidine scaffold into a kinase inhibitor backbone. The strategic placement of the bromine atom allows for subsequent diversification, enabling the synthesis of a library of analogs for comprehensive SAR studies. This building block represents a valuable tool for medicinal chemists seeking to leverage the unique properties of the azetidine motif in the design of novel and potent kinase inhibitors. Future work could involve exploring alternative coupling strategies, such as Buchwald-Hartwig amination if a different linkage is desired, and expanding the range of kinase scaffolds to which this versatile building block is applied.

References

-

Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7081-7092. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033–17052. [Link]

-

MDPI. (2022). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2593. [Link]

Sources

- 1. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-desulfonylation of 1-((3-Bromophenyl)sulfonyl)azetidine

Introduction: The Challenge of N-Desulfonylation in Strained Heterocyclic Systems

The sulfonyl group is a cornerstone in synthetic organic chemistry, widely employed as a robust protecting group for nitrogen atoms in a variety of molecular architectures. Its electron-withdrawing nature effectively diminishes the nucleophilicity and basicity of the nitrogen atom, rendering it stable to a broad spectrum of reaction conditions. However, this inherent stability often transforms into a significant challenge during the deprotection step, necessitating harsh reaction conditions that can be incompatible with sensitive functional groups or delicate molecular scaffolds.

This guide focuses on the N-desulfonylation of 1-((3-bromophenyl)sulfonyl)azetidine, a substrate that encapsulates several contemporary challenges in chemical synthesis. The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses considerable ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening under harsh conditions.[1] Furthermore, the presence of a carbon-bromine bond on the aromatic ring introduces a critical chemoselectivity issue, as many reductive desulfonylation methods can also induce hydrodebromination.

This document provides a detailed exploration of three distinct protocols for the N-desulfonylation of 1-((3-bromophenyl)sulfonyl)azetidine, designed for researchers, scientists, and drug development professionals. Each protocol is presented with a step-by-step methodology, an explanation of the underlying mechanistic principles, and a discussion of its advantages and potential limitations.

Featured Substrate: 1-((3-Bromophenyl)sulfonyl)azetidine

The target molecule for these protocols is 1-((3-bromophenyl)sulfonyl)azetidine. Its structure presents a trifecta of synthetic considerations: the robust N-S bond of the sulfonamide, the strained azetidine ring, and the potentially labile C-Br bond. The selection of a desulfonylation method must therefore balance reactivity with chemoselectivity to achieve the desired transformation while preserving the integrity of the molecular framework.

Protocol 1: Reductive Desulfonylation using Magnesium and Methanol

This classical approach utilizes the reducing power of magnesium metal in a protic solvent. It is a cost-effective and often high-yielding method, but its success is highly dependent on reaction conditions.

Causality Behind Experimental Choices: The single-electron transfer (SET) from magnesium to the sulfonamide is the key step. Methanol serves as the proton source to quench the resulting anionic species. The reaction is typically conducted at elevated temperatures to overcome the activation energy for the N-S bond cleavage. A potential concern with this method is the concomitant reduction of the aryl bromide.[2] Careful monitoring of the reaction is crucial to minimize this side reaction.

Experimental Protocol: Mg/MeOH Mediated N-Desulfonylation

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-((3-bromophenyl)sulfonyl)azetidine (1.0 equiv).

-

Reagent Addition: Add magnesium turnings (20-30 equiv) to the flask.

-

Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol (sufficient to achieve a substrate concentration of 0.1 M).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 1 M aqueous HCl to dissolve the remaining magnesium and magnesium salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Self-Validation: The identity and purity of the resulting azetidine should be confirmed by NMR spectroscopy and mass spectrometry. The absence of the bromophenyl signal and the appearance of a proton in its place in the 1H NMR spectrum would indicate the undesired hydrodebromination side reaction.

Protocol 2: Samarium(II) Iodide Mediated Reductive Cleavage

Samarium(II) iodide (SmI2) is a powerful and versatile single-electron transfer reagent that can effect the cleavage of sulfonamides under mild conditions.[3] Its reactivity can be modulated by the choice of solvent and additives.

Causality Behind Experimental Choices: SmI2 acts as a potent one-electron reductant.[4] The reaction is typically performed in THF, and the addition of a proton source, such as methanol or water, is necessary to protonate the nitrogen anion formed after N-S bond cleavage. The chemoselectivity of SmI2 towards the sulfonamide over the aryl bromide is a key consideration and can be influenced by the reaction conditions.[5]

Experimental Protocol: SmI2 Mediated N-Desulfonylation

-

Preparation of SmI2 Solution: In a flame-dried Schlenk flask under an inert atmosphere, prepare a 0.1 M solution of SmI2 in anhydrous THF from samarium metal and diiodoethane or iodine. The formation of the deep blue-green solution indicates the presence of Sm(II).

-

Reaction Setup: In a separate flame-dried flask, dissolve 1-((3-bromophenyl)sulfonyl)azetidine (1.0 equiv) in anhydrous THF.

-

Reagent Addition: Cool the substrate solution to -78 °C (dry ice/acetone bath). Add the freshly prepared SmI2 solution (2.5-4.0 equiv) dropwise to the stirred solution of the sulfonamide until the characteristic blue-green color persists.

-

Proton Source: After the addition of SmI2, add anhydrous methanol (10 equiv) to the reaction mixture.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the color dissipates.

-

Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Self-Validation: Analysis of the product by 1H NMR and mass spectrometry will confirm the successful desulfonylation and the retention of the bromine atom.

Protocol 3: Visible-Light Photoredox Catalysis

This modern approach utilizes a photocatalyst to mediate the reductive cleavage of the N-S bond under exceptionally mild conditions, often offering superior functional group tolerance.[6]

Causality Behind Experimental Choices: A photocatalyst, such as Eosin Y, absorbs visible light and enters an excited state.[7] In this excited state, it can act as a potent single-electron donor. The photocatalyst transfers an electron to the sulfonamide, leading to the formation of a radical anion which then fragments to cleave the N-S bond. A sacrificial electron donor, such as an amine, is required to regenerate the photocatalyst, thus closing the catalytic cycle. These mild conditions are highly advantageous for preserving both the strained azetidine ring and the aryl bromide.[6]

Experimental Protocol: Photocatalytic N-Desulfonylation

-

Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine 1-((3-bromophenyl)sulfonyl)azetidine (1.0 equiv), Eosin Y (1-5 mol%), and a sacrificial amine donor such as N,N-diisopropylethylamine (DIPEA) (3.0 equiv).

-

Solvent Addition: Add a suitable degassed solvent, such as acetonitrile or dimethylformamide (DMF), to achieve a substrate concentration of 0.05-0.1 M.

-

Reaction Execution: Seal the vial and place it in front of a visible light source (e.g., a blue or green LED lamp) with cooling to maintain room temperature. Stir the reaction mixture until completion, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography to remove the photocatalyst and other byproducts.

Self-Validation: The mildness of this method is expected to provide the highest chemoselectivity. Spectroscopic analysis (NMR, MS) of the purified product will confirm the successful desulfonylation with the retention of the bromophenyl moiety and the azetidine ring.

Comparative Analysis of Protocols

| Feature | Protocol 1: Mg/MeOH | Protocol 2: SmI2 | Protocol 3: Photocatalysis |